Cas no 1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
1016987-87-3 structure
Product Name:b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
Número CAS:1016987-87-3
MF:C22H26O11
Megavatios:466.435247898102
CID:97952
PubChem ID:91885091
Update Time:2025-04-18
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
- 6-O-p-Hydroxybenzoylaucubin
- (1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
- b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxym...
- Derwentioside B
- [ "Derwentioside B" ]
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl -D-glucopyranoside
- AKOS032961579
- 1016987-87-3
- [(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
- FS-10073
- NCGC00380149-01
- NCGC00380149-01_C22H26O11_Benzoic acid, 4-hydroxy-, 1-(hexopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-5-yl ester
- MEGxp0_000546
- (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- (1S,4AR,5S,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate
-
- Renchi: 1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
- Clave inchi: JZWZFNOVWZEQMF-QNAXTHAFSA-N
- Sonrisas: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]2C(CO)=C[C@H]([C@@H]2C=CO1)OC(C1C=CC(=CC=1)O)=O
Atributos calculados
- Calidad precisa: 466.14800
- Masa isotópica única: 466.14751164g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 7
- Complejidad: 747
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.1
- Superficie del Polo topológico: 175Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.6±0.1 g/cm3
- Punto de ebullición: 762.8±60.0 °C at 760 mmHg
- Punto de inflamación: 265.3±26.4 °C
- PSA: 175.37000
- Logp: -1.23120
- Presión de vapor: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O24560-5mg |
(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a, 5,7a-tetrahydrocyclopenta[c]pyran-5-yl 4-hydroxybenzoate |
1016987-87-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3188-1 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1mg |
¥2835.00 | 2021-09-23 | ||
| TargetMol Chemicals | TN3188-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN3188-5 mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3188-1 mL * 10 mM (in DMSO) |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN3188-1 ml * 10 mm |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AE17446-5mg |
6-O-p-Hydroxybenzoylaucubin |
1016987-87-3 | 5mg |
$702.00 | 2024-04-20 |
b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl Literatura relevante
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Glucósidos de terpeno Iridoides O-glucósidos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lipidos prenol Iridoides O-glucósidos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcohol/Éter
1016987-87-3 (b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl) Productos relacionados
- 193969-08-3(10-O-Vanilloylaucubin)
- 11027-63-7(Agnuside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Proveedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos